Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and an ethyl ester group at the 3rd position
Mechanism of Action
Target of Action
Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate belongs to the family of 1H-pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . .
Mode of Action
Given its structural similarity to other 1h-pyrazolo[3,4-b]pyridines, it is likely that it interacts with its targets in a similar manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with ethyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the pyrazolopyridine core, which is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate has several scientific research applications, including:
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving kinase signaling.
Comparison with Similar Compounds
Ethyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have similar structures but differ in the position of the pyrazole ring fusion and the substituents present.
6-Bromo-1H-pyrazolo[4,3-b]pyridine: This compound lacks the ethyl ester group at the 3rd position, which can affect its reactivity and applications.
5-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds have an amino group at the 5th position, which can influence their biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXVIARYOPRUQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210984 |
Source
|
Record name | Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-05-7 |
Source
|
Record name | Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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